molecular formula C19H20ClF3N2O3S B305814 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide

カタログ番号 B305814
分子量: 448.9 g/mol
InChIキー: CIZFACPJTUXKNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide, commonly known as CTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. CTMA is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.

科学的研究の応用

CTMA has been extensively used in scientific research due to its ability to selectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide by CTMA has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CTMA has also been used as a tool to study the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide in various biological processes, including signal transduction, gene expression, and protein synthesis.

作用機序

CTMA inhibits N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are dependent on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide activity. The inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide by CTMA has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as cardioprotective effects in ischemic heart disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMA are primarily mediated by its inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide activity. The inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide by CTMA has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, as well as cardioprotective effects in ischemic heart disease. CTMA has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.

実験室実験の利点と制限

The advantages of using CTMA in lab experiments include its high selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide, which allows for the specific inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide-dependent signaling pathways, and its ability to penetrate cell membranes and inhibit intracellular N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide activity. However, the use of CTMA in lab experiments is limited by its toxicity and potential off-target effects. CTMA has been shown to have cytotoxic effects in some cell types, and its use in vivo requires careful dosing and monitoring to avoid adverse effects.

将来の方向性

The future directions for CTMA research include the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide inhibitors, as well as the identification of novel N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide isoforms and signaling pathways that can be targeted for therapeutic purposes. The use of CTMA in combination with other drugs or therapies is also an area of active research, as it may enhance the efficacy of existing treatments. Additionally, the development of CTMA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing investigation.

合成法

The synthesis of CTMA involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with mesitylsulfonyl chloride to form the intermediate product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-mesitylsulfonylaminoacetanilide. This intermediate is then reacted with methylamine to yield the final product, CTMA. The synthesis of CTMA is a multi-step process that requires careful handling of the reagents and purification of the intermediates to obtain a high yield and purity of the final product.

特性

製品名

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(mesitylsulfonyl)(methyl)amino]acetamide

分子式

C19H20ClF3N2O3S

分子量

448.9 g/mol

IUPAC名

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C19H20ClF3N2O3S/c1-11-7-12(2)18(13(3)8-11)29(27,28)25(4)10-17(26)24-14-5-6-16(20)15(9-14)19(21,22)23/h5-9H,10H2,1-4H3,(H,24,26)

InChIキー

CIZFACPJTUXKNB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

正規SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。